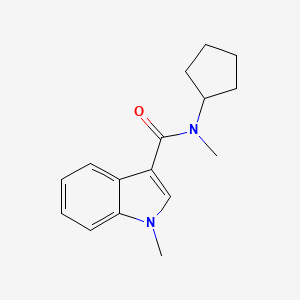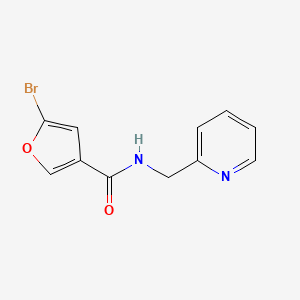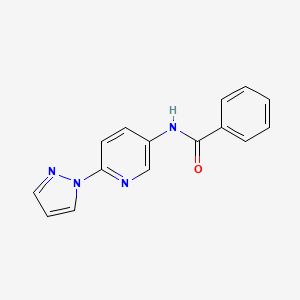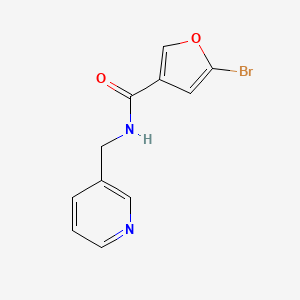
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide, also known as MQC, is a chemical compound that has been extensively studied for its potential use in scientific research. MQC is a heterocyclic compound that contains both a pyridine and a quinoline ring, and it has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is not fully understood, but it is thought to involve the binding of the compound to specific proteins or enzymes in cells. In the case of its use as a fluorescent probe, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is thought to bind specifically to zinc ions, resulting in a change in its fluorescence properties. In the case of its use as an anti-cancer agent, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is thought to induce apoptosis in cancer cells by disrupting specific pathways involved in cell survival.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to bind to zinc ions and induce apoptosis in cancer cells, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has also been shown to have antioxidant properties. This makes it a potential candidate for further research into the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide in lab experiments is its ability to selectively bind to zinc ions. This makes it a useful tool for studying the role of zinc ions in biological systems. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for further research into potential cancer treatments.
One of the limitations of using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide in lab experiments is its potential toxicity. While studies have shown that N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is relatively non-toxic, further research is needed to fully understand its safety profile. Additionally, its specificity for zinc ions may limit its usefulness in certain experiments where other metal ions are of interest.
Zukünftige Richtungen
There are several potential future directions for research on N-(6-methylpyridin-2-yl)quinoline-8-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is its potential as a fluorescent probe for the detection of metal ions. Further studies are needed to develop more sensitive and selective methods for detecting zinc ions using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide.
Finally, further research is needed to fully understand the safety profile of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide, particularly in vivo. This will be important for determining its potential as a therapeutic agent.
Synthesemethoden
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide can be synthesized using a variety of methods, including the reaction of 2-acetylpyridine with 8-aminoquinoline in the presence of a palladium catalyst. This method results in the formation of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide with a yield of around 70%. Other methods for synthesizing N-(6-methylpyridin-2-yl)quinoline-8-carboxamide include the reaction of 2-chloro-6-methylpyridine with 8-aminoquinoline, and the reaction of 2-amino-6-methylpyridine with 8-chloroquinoline.
Wissenschaftliche Forschungsanwendungen
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has been shown to have a variety of potential applications in scientific research. One of its main uses is as a fluorescent probe for the detection of metal ions, particularly zinc ions. N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is able to selectively bind to zinc ions, and this binding results in a change in its fluorescence properties. This makes N-(6-methylpyridin-2-yl)quinoline-8-carboxamide a useful tool for studying the role of zinc ions in biological systems.
In addition to its use as a fluorescent probe, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has also been studied for its potential as an anti-cancer agent. Studies have shown that N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is able to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for further research into potential cancer treatments.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-5-2-9-14(18-11)19-16(20)13-8-3-6-12-7-4-10-17-15(12)13/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBQWFMEWOJGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)


![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)





![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)

